molecular formula C12H24NO10P B13753163 Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Cat. No.: B13753163
M. Wt: 373.29 g/mol
InChI Key: VBJSYOZHOZOVOV-UHFFFAOYSA-N
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Description

Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a complex organic compound that belongs to the class of lysophosphatidylglycerols This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, phosphoryl, and carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the phosphoryl group can yield phosphines .

Scientific Research Applications

Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. These effects are mediated through its binding to specific receptors or enzymes, leading to downstream biological effects .

Properties

Molecular Formula

C12H24NO10P

Molecular Weight

373.29 g/mol

IUPAC Name

methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C12H24NO10P/c1-12(2,3)23-11(17)13-9(10(16)20-4)7-22-24(18,19)21-6-8(15)5-14/h8-9,14-15H,5-7H2,1-4H3,(H,13,17)(H,18,19)

InChI Key

VBJSYOZHOZOVOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(COP(=O)(O)OCC(CO)O)C(=O)OC

Origin of Product

United States

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